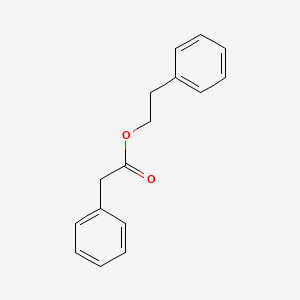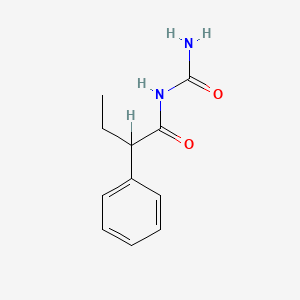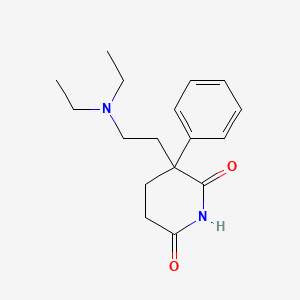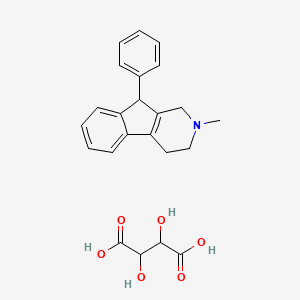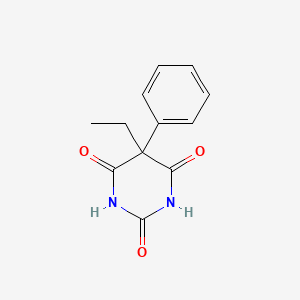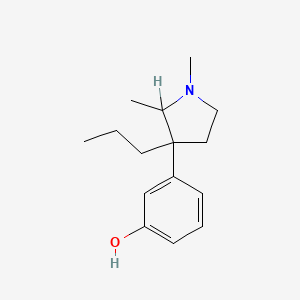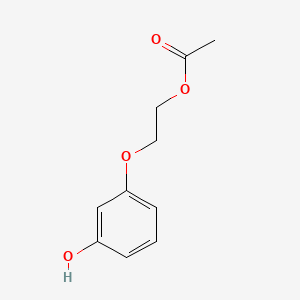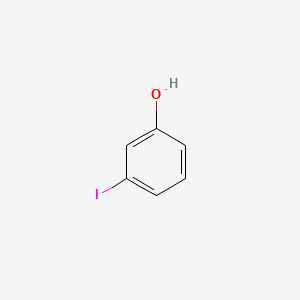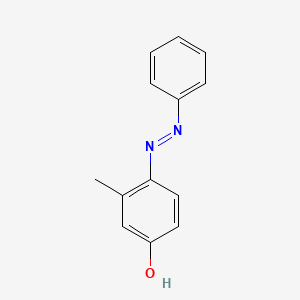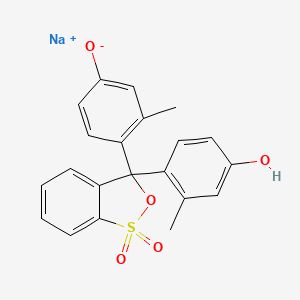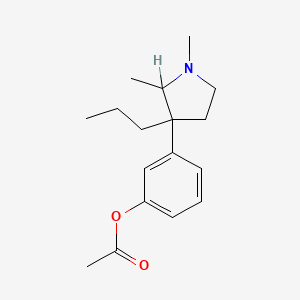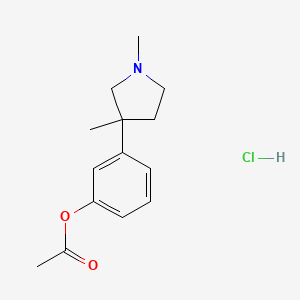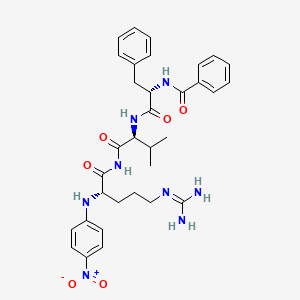
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide
Overview
Description
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is known for its role as a chromogenic substrate for proteolytic enzymes such as trypsin and thrombin. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be detected colorimetrically .
Mechanism of Action
Target of Action
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide, also known as Bz-Phe-Val-Arg-pNA, is primarily a substrate for proteolytic enzymes such as thrombin, trypsin, and reptilase . These enzymes play crucial roles in various biological processes, including digestion (trypsin), blood clotting (thrombin), and venom toxicity (reptilase).
Mode of Action
Bz-Phe-Val-Arg-pNA interacts with its target enzymes by fitting into their active sites. The enzymes then cleave the compound at the bond between the arginine and the p-nitroaniline moieties . This cleavage releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Biochemical Analysis
Biochemical Properties
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide plays a significant role in biochemical reactions. It interacts with enzymes such as thrombin and trypsin . The nature of these interactions is primarily enzymatic, where the compound serves as a substrate for these enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a substrate for proteases like thrombin and trypsin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide involves multiple steps, starting with the protection of amino groups and the formation of peptide bonds. The general synthetic route includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using carbobenzyloxy (Cbz) groups.
Peptide Bond Formation: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The Cbz groups are removed using hydrogenation or acidic conditions.
Benzoylation: The N-terminal amino group is benzoylated using benzoyl chloride.
Final Coupling: The p-nitroaniline group is introduced in the final step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between arginine and p-nitroaniline releases p-nitroaniline, which is detectable by its yellow color .
Common Reagents and Conditions
Enzymes: Trypsin, thrombin, and other serine proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
Temperature: Typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which can be quantified using spectrophotometry .
Scientific Research Applications
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is widely used in scientific research for:
Enzyme Kinetics: Studying the activity and specificity of proteolytic enzymes.
Drug Development: Screening potential inhibitors of proteases.
Biochemical Assays: Quantifying enzyme activity in various biological samples.
Medical Diagnostics: Used in diagnostic kits to measure enzyme levels in clinical samples.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-L-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate for trypsin and other proteases.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used for chymotrypsin-like enzyme assays.
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide hydrochloride: A substrate for thrombin and other proteases.
Uniqueness
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like thrombin and trypsin. Its ability to release a chromogenic product upon cleavage allows for easy and accurate measurement of enzyme activity .
Properties
CAS No. |
54799-93-8 |
|---|---|
Molecular Formula |
C33H40N8O6 |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1 |
InChI Key |
PIPRQKVYNAHWRU-KCHLEUMXSA-N |
SMILES |
CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enzoyl-Phe-Val-Arg-p-nitroanilide Bz-Phe-Val-Arg-paranitroanilide BzPheValArgNaN L-argininamide, N-benzoyl-L-phenylalanyl-L-valyl-N-(4-nitrophenyl)- N-alpha-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide N-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide S 2160 S-2160 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


